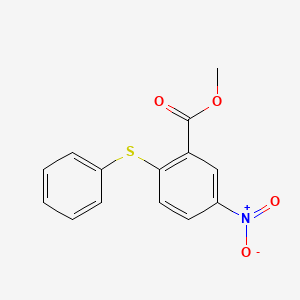

Methyl 5-nitro-2-(phenylthio)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-2-phenylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXPBUMCIDPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384534 | |

| Record name | methyl 5-nitro-2-(phenylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361336-72-3 | |

| Record name | methyl 5-nitro-2-(phenylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 5-nitro-2-(phenylthio)benzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The protons on the two aromatic rings and the methyl ester group reside in unique chemical environments, leading to characteristic chemical shifts (δ), multiplicities, and coupling constants (J).

The protons of the phenyl ring attached to the sulfur atom typically appear in the range of δ 7.2-7.6 ppm. The electron-donating nature of the thioether linkage influences the shielding of these protons. In contrast, the protons on the benzoate (B1203000) ring are significantly affected by the electron-withdrawing nitro group and the ester functionality. The proton ortho to the nitro group is expected to be the most deshielded, appearing at a downfield chemical shift, likely above δ 8.0 ppm.

The aliphatic protons of the methyl ester group (-OCH₃) would present as a sharp singlet, typically in the region of δ 3.8-4.0 ppm, a characteristic chemical shift for methyl esters.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted values based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.30 - 7.50 | d |

| H-4 | ~8.10 - 8.30 | dd |

| H-6 | ~8.80 - 9.00 | d |

| Phenyl H (ortho) | ~7.40 - 7.60 | m |

| Phenyl H (meta) | ~7.20 - 7.40 | m |

| Phenyl H (para) | ~7.20 - 7.40 | m |

| -OCH₃ | ~3.90 | s |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

¹³C NMR Chemical Shift Assignments and Correlation

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound. The carbonyl carbon of the ester group is characteristically found in the downfield region, typically around δ 164-166 ppm.

The carbon atoms of the benzoate ring are influenced by the substituents. The carbon atom bearing the nitro group (C-5) is expected to be significantly deshielded. Conversely, the carbon attached to the thioether group (C-2) will also show a downfield shift. The carbons of the phenyl ring attached to sulfur will have chemical shifts in the typical aromatic region, with slight variations depending on their position relative to the sulfur atom. The methyl carbon of the ester group will appear as a sharp signal in the aliphatic region, generally around δ 52-53 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165.0 |

| C-1 | ~125.0 |

| C-2 | ~145.0 |

| C-3 | ~124.0 |

| C-4 | ~129.0 |

| C-5 | ~148.0 |

| C-6 | ~135.0 |

| Phenyl C (ipso) | ~130.0 |

| Phenyl C (ortho) | ~133.0 |

| Phenyl C (meta) | ~129.5 |

| Phenyl C (para) | ~129.0 |

| -OCH₃ | ~52.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the benzoate ring (e.g., H-3 with H-4, and H-4 with H-6) and within the phenylthio group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is crucial for assigning the signals of protonated carbons by linking the ¹H and ¹³C spectra. For instance, the signal of the methyl protons would correlate with the signal of the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that acts as a molecular fingerprint, revealing the presence of specific functional groups.

Characteristic Absorption Bands of Ester, Nitro, and Thioether Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Ester Group (C=O and C-O): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is typically a strong band found between 1500 and 1560 cm⁻¹, while the symmetric stretch appears as a medium to strong band between 1300 and 1370 cm⁻¹. researchgate.net

Thioether Group (C-S): The C-S stretching vibration is generally weak and can be difficult to assign definitively as it appears in the fingerprint region (600-800 cm⁻¹), often overlapping with other absorptions.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Predicted values based on analogous compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1720 - 1740 |

| C-O stretch | 1250 - 1300, 1000 - 1100 | |

| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1300 - 1370 | |

| Thioether | C-S stretch | 600 - 800 |

| Aromatic | C-H stretch | 3000 - 3100 |

| C=C stretch | 1400 - 1600 |

Conformational Insights from Vibrational Spectra

The rotational freedom around the C-S and C-C single bonds allows for different spatial orientations, or conformations, of the phenyl rings relative to each other. While X-ray crystallography provides a static picture of the molecule in the solid state, vibrational spectroscopy can offer insights into the conformational preferences in different phases.

In the case of a related compound, methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted out of the plane of the benzene (B151609) ring. A similar twisting is expected for this compound due to steric hindrance between the bulky phenylthio group and the ester functionality, as well as the nitro group. The dihedral angles between the planes of the two aromatic rings are a key conformational parameter. Theoretical calculations combined with detailed analysis of the vibrational spectra, particularly in the low-frequency region where torsional modes occur, can provide valuable information about the most stable conformers and the energy barriers between them.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a highly precise mass measurement. For this compound, HRMS confirms its molecular formula and exact mass. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, has been determined to be 289.040879 g/mol . epa.gov This value corresponds to the molecular formula C₁₄H₁₁NO₄S. epa.govguidechem.com

Table 1: Molecular Formula and Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₄S |

| Average Mass | 289.31 g/mol epa.gov |

| Monoisotopic Mass | 289.040879 g/mol epa.gov |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that helps confirm the structure. While specific experimental fragmentation data for this compound is not detailed in the available literature, characteristic fragmentation pathways can be predicted based on its functional groups: a methyl ester, a nitro group, and a phenylthioether linkage.

Aromatic nitro compounds are known to exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da). miamioh.edunih.gov The ester group can undergo fragmentation through the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or a neutral methanol (B129727) molecule (CH₃OH, 32 Da). The carbon-sulfur bond of the thioether is also susceptible to cleavage.

Table 2: Predicted Fragmentation Patterns for this compound

| Fragmentation Process | Lost Fragment | Predicted Fragment Ion |

|---|---|---|

| Molecular Ion | - | [C₁₄H₁₁NO₄S]⁺• |

| Loss of Methoxy Radical | •OCH₃ | [M - OCH₃]⁺ |

| Loss of Nitro Group | •NO₂ | [M - NO₂]⁺ |

| Loss of Nitric Oxide | NO | [M - NO]⁺• |

| C-S Bond Cleavage | •SC₆H₅ | [M - SC₆H₅]⁺ |

| C-S Bond Cleavage | •C₇H₄NO₄ | [M - C₇H₄NO₄]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound—specifically the nitro-substituted benzene ring and the phenylthioether group—are expected to give rise to characteristic absorptions. The nitroaromatic system typically displays strong π → π* transitions. The presence of the sulfur atom as a thioether linkage can also influence the electronic spectrum through n → π* transitions. Specific experimental UV-Vis absorption maxima for this compound are not available in the reviewed literature.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org While a complete crystal structure for this compound itself is not present in the searched literature, analysis of closely related analogs such as Methyl 5-chloro-2-nitrobenzoate and Methyl 5-nitro-2-(tosyloxy)benzoate provides valuable insights into the expected solid-state conformation and interactions. nih.govresearchgate.net

Table 3: Intermolecular Interactions in an Analogous Structure (Methyl 5-chloro-2-nitrobenzoate)

| Interaction Type | Description | Reference |

|---|---|---|

| C—H···O Hydrogen Bonds | Links molecules into layers parallel to the (101) plane. | nih.gov |

| π–π Stacking | Slipped stacking between symmetry-related benzene rings. | researchgate.net |

| Centroid-to-Centroid Distance | 3.646 (2) Å | researchgate.net |

| Interplanar Distance | 3.474 Å | researchgate.net |

Table 4: Selected Bond Lengths for an Analogous Structure (Methyl 5-nitro-2-(tosyloxy)benzoate)

| Bond | Length (Å) | Reference |

|---|---|---|

| S–O | 1.6104(12) | researchgate.net |

| S–C | 1.7469(16) | researchgate.net |

| C–O (ester) | 1.4202(13) | researchgate.net |

| C=O (ester) | 1.4157(13) | researchgate.net |

Table 5: Selected Dihedral Angles for Analogous Structures

| Compound | Angle Description | Angle (°) | Reference |

|---|---|---|---|

| Methyl 5-nitro-2-(tosyloxy)benzoate | Dihedral angle between the two aromatic rings | 49.513 | researchgate.net |

| Methyl 5-chloro-2-nitrobenzoate | Angle of nitro group relative to benzene ring plane | 29.4 (1) | nih.govnih.gov |

| Methyl 5-chloro-2-nitrobenzoate | Angle of ester group relative to benzene ring plane | 49.7 (1) | nih.govnih.gov |

Chemical Reactivity and Transformations of Methyl 5 Nitro 2 Phenylthio Benzoate

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the molecule. It deactivates the benzene (B151609) ring towards electrophilic substitution while making it susceptible to nucleophilic attack. The nitro group itself is a key site for chemical reactions, most notably reduction.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the substituent, changing it from a strong electron-withdrawing, meta-directing group to a strong electron-donating, ortho-, para-directing group. masterorganicchemistry.com For Methyl 5-nitro-2-(phenylthio)benzoate, this reaction yields the corresponding amine, Methyl 5-amino-2-(phenylthio)benzoate.

Several methods are effective for this transformation, primarily categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation : This is a widely used method for reducing nitro groups. commonorganicchemistry.com Hydrogen gas (H₂) is used in conjunction with a metal catalyst. Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for converting both aromatic and aliphatic nitro compounds into amines. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Raney nickel is particularly useful when the substrate contains halides that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Chemical Reduction : The use of easily oxidized metals in the presence of an acid is a classic and reliable method. masterorganicchemistry.com Common reagents include iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative that can reduce nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com

It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH₄), are not suitable for converting aromatic nitro compounds to anilines, as they tend to produce azo compounds as the product. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon | Amine | A common and efficient method for nitro reduction. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel | Amine | Often used to avoid dehalogenation side reactions. commonorganicchemistry.com |

| Fe/HCl | Iron metal in acidic medium | Amine | A classic, cost-effective method for nitro group reduction. commonorganicchemistry.com |

| Zn/AcOH | Zinc metal in acetic acid | Amine | Provides a mild reduction environment. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Amine | A mild reagent useful for chemoselective reductions. commonorganicchemistry.com |

| LiAlH₄ | Lithium aluminum hydride | Azo Compound | Not suitable for preparing anilines from nitroaromatics. commonorganicchemistry.com |

Beyond complete reduction to an amine, the nitro group can be transformed into other functional groups. The reduction process is a stepwise reaction that proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

R-NO₂ → R-NO → R-NHOH → R-NH₂

Controlling the reduction can allow for the isolation of these intermediates. For example, aryl hydroxylamines can be prepared from nitroarenes using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org These hydroxylamine derivatives are valuable synthetic intermediates. For instance, under acidic conditions, they can undergo rearrangement reactions, such as the Bamberger rearrangement, to form aminophenols. nih.gov This pathway offers a route to introduce a hydroxyl group onto the aromatic ring, a transformation that begins with the reactivity of the nitro group.

Transformations Involving the Ester Moiety

The methyl ester group in this compound is another key site for chemical modification, allowing for hydrolysis, transesterification, and reactions with various nucleophiles.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 5-nitro-2-(phenylthio)benzoic acid. This reaction can be carried out under either acidic or basic conditions (saponification). oieau.frpsu.edu

The rate of hydrolysis is influenced by the substituents on the benzene ring. The presence of the electron-withdrawing 5-nitro group is expected to accelerate the rate of hydroxide-ion-catalyzed hydrolysis (saponification) by stabilizing the negative charge that develops in the transition state of the reaction. oieau.fr Studies on substituted methyl benzoates have shown that electron-withdrawing groups facilitate the addition of a hydroxide (B78521) ion to the ester's carbonyl group. oieau.fr High-temperature water (200–300 °C), with or without a base like potassium hydroxide, has proven effective for the hydrolysis of even sterically hindered methyl benzoates. psu.edursc.org

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH), producing a new ester. This reaction is typically catalyzed by an acid or a base.

The reaction of a methyl benzoate (B1203000) with an alcohol in the presence of a suitable catalyst can yield the corresponding alkyl benzoate. Various catalysts have been developed for this transformation. For example, zinc compounds are known to catalyze the transesterification of methyl benzoate with alcohols. google.com More recently, nanocatalysts such as maghemite-zinc oxide (maghemite-ZnO) have been shown to be efficient for the transesterification of methyl benzoate with various alcohols at elevated temperatures (e.g., 150 °C). researchgate.net

Table 2: Examples of Transesterification Reactions

| Substrate | Reagent (Alcohol) | Catalyst | Product |

|---|---|---|---|

| Methyl benzoate | 1-Propanol | Maghemite-ZnO | Propyl benzoate |

| Methyl benzoate | 2-Ethylhexanol | Zinc acetate (B1210297) dihydrate | 2-Ethylhexyl benzoate |

| Methyl benzoate | Menthol | Zinc compound | Menthyl benzoate |

Applying this to this compound, reaction with an alcohol like ethanol (B145695) or propanol (B110389) in the presence of an appropriate catalyst would yield Ethyl 5-nitro-2-(phenylthio)benzoate or Propyl 5-nitro-2-(phenylthio)benzoate, respectively.

The carbonyl carbon of the ester group is electrophilic and is a prime target for attack by nucleophiles. masterorganicchemistry.commsu.edu This reaction, known as nucleophilic acyl substitution, proceeds via a nucleophilic addition to the carbonyl group to form a tetrahedral intermediate. libretexts.org The subsequent elimination of the methoxide (B1231860) leaving group (⁻OCH₃) regenerates the carbonyl double bond and results in a new carbonyl compound.

A wide variety of nucleophiles can react at this center:

Strong Nucleophiles : Potent nucleophiles such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) typically add twice to esters. The first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the nucleophile. After an acidic workup, this process yields a tertiary alcohol.

Weaker Nucleophiles : Amines (R-NH₂) can react with the ester, usually at elevated temperatures, to displace the methoxide group and form the corresponding amide, 5-nitro-N-substituted-2-(phenylthio)benzamide.

Hydride Reagents : Reducing agents like lithium aluminum hydride (LiAlH₄) act as a source of hydride nucleophiles (H⁻). They reduce the ester to a primary alcohol, in this case, (5-nitro-2-(phenylthio)phenyl)methanol.

The initial attack of the nucleophile on the carbonyl carbon is the key step, changing the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral before the final product is formed. masterorganicchemistry.comlibretexts.org

Reactions at the Thioether Linkage

The sulfur atom of the thioether bridge is a key site for reactivity, primarily involving oxidation and bond cleavage.

The thioether linkage in this compound can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This transformation is a common and predictable reaction for aryl sulfides. The degree of oxidation, whether stopping at the sulfoxide or proceeding to the sulfone, can typically be controlled by the choice of the oxidizing agent and the reaction stoichiometry. rsc.org

A variety of oxidizing agents are effective for this transformation. For selective oxidation to the sulfoxide, milder reagents are often employed. For the complete oxidation to the sulfone, stronger oxidizing agents or an excess of the reagent are used. rsc.orgorganic-chemistry.org Hydrogen peroxide is a common oxidant, often used with a catalyst. rsc.orgresearchgate.net Other reagents include peroxy acids like meta-chloroperbenzoic acid (m-CPBA), and oxone. orientjchem.org Biocatalytic methods using microorganisms have also been shown to effectively oxidize sulfides to sulfones. orientjchem.org

The reaction proceeds by the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The introduction of the electron-withdrawing sulfoxide and sulfone groups would further deactivate the benzoate ring towards electrophilic substitution and potentially modify the molecule's biological and physical properties.

Table 1: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst (e.g., Ti- or W-based) for efficient conversion. researchgate.net Stoichiometry can control the product. organic-chemistry.org |

| meta-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common, effective reagent. Can be selective for sulfoxide at low temperatures. organic-chemistry.org |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful oxidant that typically leads to the sulfone. orientjchem.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for the formation of sulfoxides. |

| Urea-Hydrogen Peroxide | Sulfoxide, Sulfone | A stable and easy-to-handle solid oxidant. organic-chemistry.org |

The carbon-sulfur (C-S) bond of the thioether linkage is relatively robust but can be cleaved under specific reductive or catalytic conditions. Metal-catalyzed cross-coupling reactions, particularly with nickel catalysts, have been developed for the functionalization of C-S bonds in aryl methyl sulfides. rsc.orgd-nb.info These methods often involve the exchange of the sulfur-containing group with another nucleophile. d-nb.info While direct examples for this compound are not prominent, similar substrates suggest that nickel-catalyzed reactions with organometallic reagents (e.g., organolithium or Grignard reagents) could potentially cleave the C(aryl)-S bond, leading to the desulfurization or functionalization at that position. d-nb.info Reductive cleavage using agents like Raney Nickel would also be a plausible method, resulting in the formation of methyl 5-nitrobenzoate.

Aromatic Ring Functionalization

The two distinct aromatic rings in this compound exhibit different reactivity profiles towards aromatic substitution reactions, governed by the electronic nature of their respective substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. masterorganicchemistry.com The feasibility and regioselectivity of this reaction are controlled by the activating or deactivating nature of the substituents already present on the ring. ma.edumnstate.edu

On the Benzoate Ring: This ring contains three substituents: a meta-directing ester group (-COOCH₃), a meta-directing nitro group (-NO₂), and an ortho-, para-directing thioether linkage (-S-Ph). aiinmr.com The ester and nitro groups are strongly deactivating due to their electron-withdrawing nature, making EAS on this ring challenging. mnstate.edu The thioether is generally considered an activating group. However, the combined deactivating effect of the nitro and ester groups significantly reduces the ring's nucleophilicity. If a reaction were to occur, the directing effects would be complex. The position ortho to the thioether and meta to the nitro group (C-3) and the position ortho to the thioether and ortho to the nitro group (C-1, already substituted) are electronically influenced. The position meta to both the ester and nitro groups (C-4) is another potential site. Given the strong deactivation, forcing conditions would be required, which might lead to low yields or side reactions. scribd.com

On the Phenylthio Ring: This ring is monosubstituted with the sulfide (B99878) bridge (-S-Ar), which is an ortho-, para-directing group. It activates the ring towards electrophilic attack compared to unsubstituted benzene. Therefore, electrophilic substitution is predicted to occur preferentially on this ring at the positions ortho and para to the sulfur atom.

Table 2: Predicted Regioselectivity of EAS on this compound

| Aromatic Ring | Substituents and their Effects | Predicted Site(s) of Electrophilic Attack | Reactivity |

|---|

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic rings bearing powerful electron-withdrawing groups. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. nih.gov

The benzoate ring of this compound is highly activated for SNAr due to the presence of the strong electron-withdrawing nitro group. The nitro group activates the positions ortho and para to it for nucleophilic attack. nih.gov In this molecule, the position para to the nitro group is occupied by the methyl ester, and one ortho position is occupied by the phenylthio group.

A potential SNAr reaction could involve the displacement of the phenylthio group (acting as a leaving group) at the C-2 position by a strong nucleophile. The C-2 position is ortho to the activating nitro group. The stability of the resulting intermediate would be enhanced by the resonance delocalization of the negative charge onto the nitro group. The viability of this reaction would depend on the nucleophile's strength and the reaction conditions. Displacement of other groups is less likely under typical SNAr conditions.

Modern synthetic methods allow for the direct functionalization of C-H bonds on aromatic rings through metal-catalyzed cross-coupling reactions. ethz.ch These reactions offer an alternative to classical EAS or SNAr for creating new carbon-carbon or carbon-heteroatom bonds.

For this compound, several unsubstituted positions could potentially undergo direct C-H functionalization. On the benzoate ring, the C-H bonds at C-4 and C-6 are potential sites. On the phenylthio ring, the ortho, meta, and para C-H bonds are available. The selectivity of such reactions is often guided by the directing effects of existing functional groups, which can coordinate to the metal catalyst, or by the inherent electronic and steric properties of the C-H bonds. Catalysts based on palladium, rhodium, or iridium are commonly used for these transformations. While specific examples for this exact molecule are scarce, the principles of C-H activation suggest that directed or non-directed cross-coupling could provide a pathway to more complex derivatives.

Mechanistic Investigations of Reactions Involving Methyl 5 Nitro 2 Phenylthio Benzoate

Mechanistic Pathways of Reduction Reactions

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. wikipedia.org For Methyl 5-nitro-2-(phenylthio)benzoate, this reaction typically targets the nitro group to produce the corresponding aniline (B41778) derivative, Methyl 5-amino-2-(phenylthio)benzoate. The reduction proceeds through a series of intermediates, involving a total six-electron transfer. nih.gov

The general pathway for the reduction of an aromatic nitro group involves the sequential formation of a nitroso (-NO), a hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is typically very fast. nih.gov

Common Reduction Methods and Their Mechanisms:

Catalytic Hydrogenation: This is a widely used method where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgmasterorganicchemistry.com The mechanism involves the adsorption of the nitro compound and H₂ onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the oxygen atoms of the nitro group, leading to the elimination of water and the formation of the nitroso and hydroxylamino intermediates before the final amine is produced. For methyl benzoate (B1203000) derivatives, manganese-based catalysts have also been studied for hydrogenation, proceeding via a Mars-van-Krevelen mechanism where surface lattice oxygen and oxygen vacancies are key. mdpi.com

Chemical Reduction: Various chemical reagents can effect the reduction.

Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective. The metal acts as the electron donor. For instance, with iron, Fe is oxidized to Fe²⁺, and the electrons are transferred to the nitro group. Protons from the acid participate in the formation of water from the oxygen atoms of the nitro group.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used. wikipedia.org This method can sometimes offer selectivity, for instance, in the reduction of dinitrophenols. wikipedia.org The kinetics of reduction by sodium disulfide have been studied for various nitrobenzenes. acs.org

Other Reagents: Tin(II) chloride (SnCl₂) is another common reducing agent for converting aromatic nitro compounds to anilines. wikipedia.org

The presence of the thioether group in this compound is generally compatible with many nitro-reduction conditions, although strong reducing agents or certain catalysts could potentially affect the C-S bond.

Detailed Mechanism of Ester Group Transformations

The methyl ester group in this compound can undergo transformations such as hydrolysis and transesterification, typically through nucleophilic acyl substitution.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon of the ester. This is generally a second-order reaction. chemrxiv.org The presence of strong electron-withdrawing groups, like the nitro group at the meta-position relative to the ester, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the hydrolysis rate. chemrxiv.orgresearchgate.net The phenylthio group also contributes to this electron-withdrawing effect. The mechanism proceeds via a tetrahedral intermediate. The departure of the methoxide (B1231860) ion (⁻OCH₃) is the rate-determining step, which is then protonated by the newly formed carboxylic acid. nih.gov

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺), which activates the carbonyl group towards attack by a weak nucleophile, water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated as the leaving group, and the carboxylic acid is regenerated along with the acid catalyst.

Transesterification:

Transesterification is the conversion of one ester to another by reaction with an alcohol. masterorganicchemistry.com Similar to hydrolysis, it can be catalyzed by acid or base.

Base-Catalyzed Transesterification: An alkoxide (RO⁻) from a different alcohol acts as the nucleophile, attacking the carbonyl carbon. This reaction proceeds through an addition-elimination mechanism via a tetrahedral intermediate, displacing the original methoxide group. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of methanol to form the new ester. masterorganicchemistry.com Optimization studies for the transesterification of methyl benzoate have been performed using various catalysts. researchgate.net

| Substituent Effect on Alkaline Hydrolysis of Benzoate Esters |

| Finding |

| Electron-withdrawing groups (EWGs) increase the rate of hydrolysis. |

| The phenyl substituent in benzyl (B1604629) benzoate (BBzP) is more electron-withdrawing than alkyl substituents, increasing the electrophilicity of the reaction site and promoting the reaction. chemrxiv.org |

| For ethyl p-bromo benzoate, an EWG, the half-life was lower (12 min) compared to the unsubstituted analogue (14 min), indicating faster hydrolysis. nih.gov |

| The rate-determining step is often the elimination of the alkoxide group from the tetrahedral intermediate. nih.gov |

| Hammett plots comparing the rate of hydrolysis to the electronic nature of substituents show that EWGs accelerate the reaction. semanticscholar.org |

Insights into Thioether Oxidation Mechanisms

The sulfur atom of the phenylthio group in this compound is nucleophilic and can be oxidized. masterorganicchemistry.com The oxidation typically occurs in two stages: first to a sulfoxide (B87167) and then, under stronger conditions, to a sulfone.

Oxidation to Sulfoxide: This is the most common oxidation pathway. It can be achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or even iodine (I₂). masterorganicchemistry.com The mechanism involves a nucleophilic attack by the electron pair on the sulfur atom onto the electrophilic oxygen of the oxidant. acs.org For H₂O₂, this leads to the formation of a thioether-H₂O₂ adduct, followed by the transfer of an oxygen atom to the sulfur and the elimination of water. The electronic properties of the aromatic ring significantly influence the reaction rate. The presence of electron-withdrawing groups on the aryl ring, such as the nitro and ester groups in the target molecule, decreases the electron density on the sulfur atom. This reduced nucleophilicity makes the oxidation of this compound slower compared to thioanisole (B89551) (methyl phenyl sulfide). acs.org

Oxidation to Sulfone: Further oxidation of the sulfoxide to a sulfone requires more forcing conditions or stronger oxidizing agents. The mechanism is similar, with the sulfur atom of the sulfoxide acting as a nucleophile.

Photocatalytic Oxidation: Alternative methods involve photocatalytic oxidation. These reactions can proceed with high chemoselectivity, favoring the formation of sulfoxides over sulfones. rsc.org The mechanism can involve the formation of a sulfide radical cation and a superoxide (B77818) radical anion. rsc.org

Understanding Aromatic Substitution Mechanisms

The benzene (B151609) ring of this compound can undergo substitution reactions, with the outcome dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a high-energy carbocation intermediate known as a Wheland intermediate or sigma complex. mnstate.edu The rate-determining step is the initial attack of the aromatic π-electrons on the electrophile, which disrupts aromaticity. mnstate.edu The directing effects of the existing groups are crucial:

-COOCH₃ (Methyl Ester): Deactivating and meta-directing.

-NO₂ (Nitro): Strongly deactivating and meta-directing. nih.gov

-SPh (Phenylthio): Deactivating but ortho, para-directing. The positions on the ring (C3, C4, C6) are subject to these competing directing effects. The strong deactivating nature of the nitro and ester groups makes further electrophilic substitution difficult. Any substitution would likely be directed by the ortho, para-directing phenylthio group to the C4 and C6 positions, but this is counteracted by the meta-directing influence of the other two groups. Nitration of methyl benzoate, for example, yields primarily the meta product. aiinmr.comyoutube.com

Nucleophilic Aromatic Substitution (NAS): In NAS, a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those ortho and para to the leaving group. nih.govnih.gov The nitro group in this compound strongly activates the ring for NAS. nih.gov The mechanism typically involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. rhhz.net This is usually the rate-determining step. nih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring. In this compound, the phenylthio group could potentially act as a leaving group. More likely, if a better leaving group like a halogen were present at the C2 position, it would be readily displaced by a nucleophile due to activation by the ortho-ester and para-nitro groups. It is also possible for the nitro group itself to be displaced by a strong nucleophile, a reaction that can proceed via a concerted or stepwise mechanism depending on the substrate and conditions. rhhz.netdocumentsdelivered.comnih.gov

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insight into reaction mechanisms and the influence of molecular structure on reactivity.

Kinetics of Reduction: The kinetics of nitroaromatic reduction are complex. For many pathways, the initial electron transfer to the nitro group is the rate-determining step. Structure-activity relationships show that the rate of reduction can be influenced by the electronic environment and the planarity of the nitro group with respect to the aromatic ring. nih.gov

Kinetics of Ester Hydrolysis: The rates of alkaline hydrolysis of benzoate esters are highly dependent on the substituents. researchgate.netresearchgate.net For substituted phenyl benzoates, second-order rate constants correlate well with Hammett substituent constants (σ). researchgate.netresearchgate.net Electron-withdrawing groups give a positive Hammett ρ value, indicating that the reaction is accelerated by stabilization of the negative charge in the transition state leading to the tetrahedral intermediate. semanticscholar.org The presence of the electron-withdrawing nitro and phenylthio groups in this compound would be expected to lead to a significantly faster rate of hydrolysis compared to unsubstituted methyl benzoate.

Kinetics of Thioether Oxidation: Kinetic analysis of the oxidation of aryl thioethers shows a strong dependence on the electronic nature of the substituents on the aryl ring. acs.org A Hammett plot for the oxidation of substituted thioanisoles by H₂O₂ yields a large negative ρ value, confirming that electron-donating groups, which increase the nucleophilicity of the sulfur atom, accelerate the reaction, while electron-withdrawing groups retard it. acs.org Therefore, the oxidation of this compound is expected to be relatively slow.

Kinetics of Aromatic Substitution:

EAS: The rate-determining step is the formation of the Wheland intermediate. The rate is significantly decreased by the presence of deactivating groups like -NO₂ and -COOCH₃.

NAS: The rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The rate is strongly accelerated by electron-withdrawing groups like the nitro group. Kinetic isotope effect studies have been used to confirm that the addition of the nucleophile to the electron-deficient ring is the rate-limiting step. nih.govrhhz.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems. DFT methods are employed to determine various molecular properties of Methyl 5-nitro-2-(phenylthio)benzoate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional, the molecule's geometry is adjusted until a minimum energy state is reached.

This process yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, key parameters include the spatial orientation of the phenylthio group and the methyl ester group relative to the central nitro-substituted benzene (B151609) ring. Studies on similar aromatic esters have shown that substituent groups like the ester and nitro groups are often twisted out of the plane of the benzene ring to minimize steric hindrance. researchgate.net For instance, in a related compound, methyl 5-chloro-2-nitrobenzoate, the acetoxy and nitro groups are twisted from the benzene ring plane by 49.7° and 29.4°, respectively. researchgate.net The conformation is also heavily influenced by the rotation around the C-S and C-C bonds connecting the rings and the ester group. nih.gov

| Parameter Type | Description | Significance |

|---|---|---|

| Bond Lengths | Calculated distances between bonded atoms (e.g., C-S, C-N, N-O, C=O, C-O). | Provides insight into bond order and strength. |

| Bond Angles | Angles between three connected atoms (e.g., C-C-S, O-N-O). | Defines the local geometry around an atom. |

| Dihedral Angles | Torsional angles defining the rotation around a bond (e.g., C-C-S-C, C-C-O-C). | Determines the overall 3D conformation and steric relationships between functional groups. |

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations are used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the electron-rich phenylthio group is expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group and carbonyl group would cause the LUMO to be localized primarily on the nitrobenzoate portion of the molecule.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. The MEP map helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, negative potential would be expected around the oxygen atoms of the nitro and carbonyl groups, while positive potential might be found near the hydrogen atoms of the aromatic rings.

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates ionization potential and electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies nucleophilic and electrophilic sites on the molecule. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By comparing the theoretical vibrational spectrum with the experimental one, each absorption band can be confidently assigned to a specific molecular motion. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the ester, C-S stretching, and various C-H and C-C vibrations within the aromatic rings.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactive behavior of the molecule, various descriptors and indices are derived from the electronic structure data.

While MEP maps provide a qualitative view of reactivity, Fukui functions offer a quantitative measure of the reactivity at specific atomic sites. mdpi.com The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This helps to pinpoint the atoms most susceptible to:

Nucleophilic attack (where an electron is added)

Electrophilic attack (where an electron is removed)

Radical attack

This analysis provides a more refined prediction of local reactivity than MEP alone. In aromatic systems containing nitro groups, the Fukui function is a key descriptor of local reactivity, and investigations have noted that negative values can arise, which is a phenomenon related to the electron-attracting nature of the moiety. mdpi.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wisc.edumolfunction.com

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

|---|---|---|---|

| LP(S) | π(C-C)Aromatic Ring | Lone Pair -> Anti-bond | Stabilization via delocalization of sulfur lone pair into the ring. |

| LP(O)Carbonyl | σ(C-C)Ring | Lone Pair -> Anti-bond | Electron delocalization from the carbonyl oxygen. |

| π(C-C)Ring | π*(N-O)Nitro | Pi-bond -> Anti-bond | Represents the electron-withdrawing effect of the nitro group. |

Note: This table is illustrative of the types of interactions analyzed via NBO and does not represent actual calculated energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity. In the context of this compound, QSAR studies can elucidate how variations in its molecular structure influence its chemical reactivity, independent of its biological activity. This involves the analysis of various molecular descriptors.

Detailed research findings from studies on related aromatic nitro compounds and diaryl sulfides suggest that the reactivity of this compound is influenced by a combination of electronic, steric, and hydrophobic parameters. nih.govmdpi.comtandfonline.com For instance, the electronic properties of substituents on both the nitrophenyl and the phenylthio rings can significantly alter the electron density distribution across the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

QSAR models for the reduction of aromatic nitro compounds have indicated that quantum mechanical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the charges on the nitro group atoms, are critical in predicting their reactivity. nih.gov A lower ELUMO value for a derivative of this compound would suggest a higher susceptibility to reduction. Similarly, the hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), plays a role in the reactivity of nitroaromatic compounds in different solvent environments. mdpi.com

The following table illustrates hypothetical structural variations of this compound and their predicted impact on key reactivity descriptors, based on established QSAR principles for similar compounds.

| Structural Variation | Substituent (R) | Predicted Effect on ELUMO | Predicted Effect on Reactivity (e.g., towards nucleophiles) |

| Electron-withdrawing group on the phenylthio ring | -NO2 | Lowered | Increased |

| Electron-donating group on the phenylthio ring | -OCH3 | Raised | Decreased |

| Electron-withdrawing group on the nitrophenyl ring (in addition to the existing NO2) | -CN | Lowered | Increased |

| Electron-donating group on the nitrophenyl ring | -NH2 | Raised | Decreased |

This table is illustrative and based on general principles of QSAR for aromatic compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the conformational dynamics and flexibility of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational landscape, which is crucial for understanding its reactivity and interactions.

A significant aspect that could be investigated using MD simulations is the potential for intramolecular interactions. For example, the proximity of the nitro group to the sulfur atom could lead to specific conformations that are stabilized by through-space electronic interactions. Theoretical modeling on similar compounds has explored intramolecular oxygen transfer from the nitro group to the sulfur atom, a process that is highly dependent on the conformational arrangement of these groups. nih.govnih.gov

MD simulations could be employed to:

Determine the preferred conformations of this compound in different solvent environments.

Calculate the energy barriers for rotation around the key dihedral angles.

Identify and quantify the stability of any intramolecular hydrogen bonds or other non-covalent interactions.

Explore the conformational changes that may occur upon electronic excitation or reaction.

The following table outlines hypothetical conformational states of this compound that could be studied using molecular dynamics simulations.

| Conformational State | Description | Potential Significance for Reactivity |

| Planar Conformation | The two aromatic rings are co-planar. | May facilitate extended π-conjugation, influencing electronic properties. |

| Twisted Conformation | The two aromatic rings are twisted with respect to each other. | Steric hindrance between the rings could be minimized, representing a likely low-energy state. |

| Ortho-Nitro-Sulfur Proximity | The nitro group is oriented towards the sulfur atom. | Could facilitate intramolecular charge transfer or oxygen transfer, as seen in related compounds. nih.govnih.gov |

This table is illustrative and suggests potential areas of investigation using molecular dynamics simulations based on the structure of the compound and findings for related molecules.

Derivatization and Analog Synthesis for Structure Reactivity/property Relationship Studies

Systematic Modification of the Phenylthio Moiety

The phenylthio group presents a prime target for modification to modulate the electronic and steric properties of the molecule. These changes can significantly influence intermolecular interactions, solubility, and metabolic stability.

Introduction of Substituents on the Phenyl Ring

For example, studies on analogous benzothiazole-phenyl structures have shown that substituents on a phenyl ring can influence biological activity and toxicity. The presence of a nitro group, a strong electron-withdrawing group, was found to result in a less favorable predicted toxicity score compared to other substituents. escholarship.org This highlights the importance of systematic substitution to optimize a compound's profile.

Table 1: Representative Analogs with Substituted Phenylthio Moieties

| Substituent (R) | Position on Phenyl Ring | Resulting Compound Name | Potential Effect |

| -Cl | para (4-) | Methyl 2-((4-chlorophenyl)thio)-5-nitrobenzoate | Electron-withdrawing |

| -CH₃ | para (4-) | Methyl 2-((4-methylphenyl)thio)-5-nitrobenzoate | Electron-donating |

| -OCH₃ | para (4-) | Methyl 2-((4-methoxyphenyl)thio)-5-nitrobenzoate | Electron-donating |

| -NO₂ | para (4-) | Methyl 5-nitro-2-((4-nitrophenyl)thio)benzoate | Strongly electron-withdrawing |

Replacement of Phenyl with Other Aryl or Heteroaryl Groups

Replacing the entire phenyl ring with other aromatic or heteroaromatic systems can introduce significant changes in polarity, hydrogen bonding capability, and steric bulk. This strategy can lead to the discovery of derivatives with entirely new interaction profiles with biological targets or altered material properties. Synthetic approaches would involve coupling methyl 2-chloro-5-nitrobenzoate with various aryl or heteroaryl thiols, such as naphthalene-2-thiol or pyridine-2-thiol.

In broader medicinal chemistry, the replacement of a phenyl ring with a heterocyclic ring like benzimidazole (B57391) or thiazole (B1198619) is a well-established method for modifying a compound's biological activity. nih.govmdpi.com For instance, thiazolo[4,5-b]pyridin-2-ones have been synthesized and shown to possess antimicrobial activity, demonstrating the utility of incorporating heterocyclic moieties. mdpi.com

Variations of the Ester Group

The methyl ester functionality is another key site for derivatization. It can be readily converted into a wide range of other functional groups, significantly altering the compound's physicochemical properties such as solubility, stability, and hydrogen-bonding potential.

Alkyl Chain Modifications

A straightforward modification involves changing the alkyl portion of the ester group. This is typically achieved through transesterification or by using different alcohols (e.g., ethanol (B145695), propanol (B110389), isopropanol) during the initial esterification of the parent carboxylic acid. mdpi.com Lengthening the alkyl chain generally increases the lipophilicity of the compound, which can affect its transport properties and solubility in nonpolar media.

Table 2: Alkyl Ester Analogs of 5-nitro-2-(phenylthio)benzoic acid

| Alkyl Group | Resulting Compound Name | Expected Change in Lipophilicity |

| Ethyl | Ethyl 5-nitro-2-(phenylthio)benzoate | Increase |

| Propyl | Propyl 5-nitro-2-(phenylthio)benzoate | Further Increase |

| Isopropyl | Isopropyl 5-nitro-2-(phenylthio)benzoate | Increase |

Replacement with Other Carbonyl Derivatives (e.g., Amides, Hydrazides)

The ester can be converted into amides or hydrazides to introduce hydrogen bond donors and acceptors, which can facilitate stronger interactions with biological targets. The synthesis of hydrazides is often a precursor step to creating hydrazones, a class of compounds known for a wide range of biological activities. nih.govmdpi.comhygeiajournal.com

The synthesis proceeds by reacting the methyl ester with hydrazine (B178648) hydrate, often in an alcoholic solvent, to yield the corresponding hydrazide (5-nitro-2-(phenylthio)benzohydrazide). mdpi.com This hydrazide can then be condensed with various aldehydes or ketones to produce a library of hydrazone derivatives. nih.govhygeiajournal.com Studies on related nicotinohydrazide-based hydrazones have demonstrated that this class of compounds possesses significant antibacterial and antifungal activity. nih.govmdpi.com The structural variations in the aldehyde portion of the hydrazone allow for extensive SAR exploration. nih.gov

Alterations to the Nitro Group Position or Replacement

The nitro group is a strong electron-withdrawing group that profoundly influences the electronic properties of the aromatic ring. Its position is critical and is typically determined by the directing effects of other substituents during the synthesis of the core structure. issr.edu.khaiinmr.com

In methyl benzoate (B1203000), the ester group directs nitration primarily to the 3-position. issr.edu.khaiinmr.com To synthesize an isomer of Methyl 5-nitro-2-(phenylthio)benzoate, such as one with the nitro group at the 3- or 4-position, a different starting material or synthetic route would be required. For example, the position of a nitro group on heterocyclic compounds has been shown to be critical for mutagenic activity, with C5 or C6 nitro groups often conferring more activity than those at C4 or C7. nih.gov

Development of Libraries of Analogues for Systematic Research

To efficiently explore the chemical space around this compound, the development of a combinatorial library of analogs is a powerful strategy. mdpi.com This involves the systematic variation of different parts of the molecule. For the target compound, a library could be designed by varying the substituents on both the benzoate and the phenylthio rings.

A potential synthetic strategy for generating such a library could involve a multi-component reaction or a parallel synthesis approach. For example, a common intermediate, such as a halogenated methyl nitrobenzoate, could be reacted with a diverse set of thiols to generate a library of thioether derivatives.

Table 3: A Hypothetical Library Design for Analogs of this compound

| Scaffold | R1 (on Benzoate Ring) | R2 (on Phenylthio Ring) |

| Methyl 2-(phenylthio)benzoate | H, 5-NO2, 4-NO2, 3-NO2 | H, 4-Cl, 4-F, 4-CH3, 4-OCH3 |

| Methyl 2-(phenylthio)benzoate | 5-CN, 5-CF3 | H, 4-Cl, 4-F, 4-CH3, 4-OCH3 |

| Methyl 2-(phenylthio)benzoate | 5-SO2CH3 | H, 4-Cl, 4-F, 4-CH3, 4-OCH3 |

This table represents a simplified design for a focused library to explore the effects of substituents on both aromatic rings.

The synthesis of such libraries allows for high-throughput screening for desired properties, accelerating the discovery of new lead compounds. mdpi.com

Influence of Structural Modifications on Chemical Transformations and Stability

Structural modifications not only affect the biological or material properties of a compound but also its chemical reactivity and stability. For this compound, key transformations to consider are the reduction of the nitro group and the oxidation of the thioether.

The position of the nitro group and the presence of other substituents will influence the ease of these transformations. For example, the reduction of the nitro group to an amine is a common step in the synthesis of many biologically active compounds. The rate of this reduction can be affected by the electronic environment of the nitro group. acs.org

Similarly, the thioether linkage is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone. The electron-withdrawing or -donating nature of the substituents on the aromatic rings will modulate the electron density on the sulfur atom, thereby affecting its susceptibility to oxidation. Electron-withdrawing groups are generally expected to decrease the rate of oxidation.

Q & A

Q. What are the key functional groups in Methyl 5-nitro-2-(phenylthio)benzoate, and how do they influence its reactivity?

The compound contains three critical functional groups:

- Nitro group (-NO₂) : Enhances electrophilic substitution reactivity and serves as a precursor for reduction to amines .

- Phenylthio group (-SPh) : Participates in nucleophilic substitution or oxidation to sulfones, depending on reaction conditions .

- Methyl ester (-COOCH₃) : Hydrolyzes under acidic or basic conditions to yield carboxylic acids, enabling further derivatization .

Methodological Insight : Reactivity can be systematically tested via controlled reductions (e.g., catalytic hydrogenation for nitro→amine) or hydrolysis (e.g., NaOH/MeOH for ester cleavage). Monitor intermediates using TLC or HPLC .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

Nitration : Introduce the nitro group to a pre-functionalized benzoate derivative under mixed acid conditions (H₂SO₄/HNO₃).

Thioether Formation : React a bromo or iodo intermediate with thiophenol via nucleophilic aromatic substitution (e.g., CuI catalysis) .

Esterification : Protect the carboxylic acid as a methyl ester using methanol and H₂SO₄ .

Optimization Tip : Use anhydrous solvents and inert atmospheres to minimize side reactions. Confirm regioselectivity of nitration using ¹H NMR .

Q. How is the purity and structure of this compound validated in research settings?

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS.

- Structural Confirmation :

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives from this compound?

Retrosynthetic strategies focus on disconnecting labile bonds:

- Ester → Carboxylic Acid : Hydrolysis enables conjugation with amines or alcohols.

- Nitro → Amine : Reduction (e.g., Fe/HCl) generates aniline intermediates for cross-coupling (e.g., Buchwald-Hartwig amination) .

- Phenylthio → Sulfone : Oxidize with m-CPBA to enhance electrophilicity for SNAr reactions .

Q. What experimental approaches are used to study the enzyme inhibition potential of this compound?

- Target Identification : Screen against kinase or protease libraries using fluorescence-based assays.

- Mechanistic Studies :

Validation : Cross-validate with SPR (surface plasmon resonance) to quantify binding affinities .

Q. How does the crystal structure of this compound inform its physicochemical properties?

Single-crystal X-ray diffraction reveals:

- Planarity : The aromatic ring and ester group lie in a near-planar conformation, favoring π-π stacking in solid state.

- Intermolecular Interactions : Sulfur atoms participate in weak S···O contacts (2.8–3.2 Å), influencing solubility .

Application : Solubility can be modulated by co-crystallizing with co-formers (e.g., cyclodextrins) for drug delivery studies .

Q. What strategies mitigate decomposition risks during storage or reactions involving this compound?

- Storage : Keep at –20°C under argon, shielded from light (nitro groups are photolabile).

- Reaction Stability : Avoid strong bases or oxidizers unless required. Monitor thermal stability via DSC (decomposition onset >150°C) .

Contingency : Use stabilizers like BHT (butylated hydroxytoluene) in long-term storage .

Q. How are reaction conditions optimized for selective functionalization of the phenylthio group?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Catalysis : Pd(OAc)₂/Xantphos for cross-couplings; adjust ligand ratios to suppress ester hydrolysis .

- Temperature : Lower temps (0–25°C) favor kinetic control in competitive reactions (e.g., SPh vs. nitro reduction) .

Data-Driven Approach : Design of Experiments (DoE) models (e.g., factorial designs) to maximize yield and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.